{[(S)-Octane-1-sulfinyl]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(S)-Octane-1-sulfinyl]methyl}benzene is an organosulfur compound that features a sulfinyl group attached to an octane chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(S)-Octane-1-sulfinyl]methyl}benzene typically involves the reaction of octane-1-thiol with benzyl chloride under basic conditions to form the corresponding sulfide. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the sulfinyl derivative. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(S)-Octane-1-sulfinyl]methyl}benzene can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
{[(S)-Octane-1-sulfinyl]methyl}benzene has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {[(S)-Octane-1-sulfinyl]methyl}benzene exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Octane-1-sulfonylmethylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Octane-1-thiomethylbenzene: Contains a thiol group instead of a sulfinyl group.
Benzyl octyl sulfide: Lacks the sulfinyl group, having a sulfide linkage instead.
Uniqueness
{[(S)-Octane-1-sulfinyl]methyl}benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The sulfinyl group can participate in various chemical reactions that are not possible with sulfides or sulfones, making this compound valuable for specific applications in synthesis and research.
Properties
CAS No. |
159280-43-0 |
---|---|
Molecular Formula |
C15H24OS |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
[(S)-octylsulfinyl]methylbenzene |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-5-6-10-13-17(16)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3/t17-/m0/s1 |
InChI Key |
BYVSLWXPANHRRT-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCC[S@](=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.